molecular formula C10H8F3NS B12533590 3-Methyl-2-(trifluoromethylthio)-1H-indole

3-Methyl-2-(trifluoromethylthio)-1H-indole

Cat. No.: B12533590
M. Wt: 231.24 g/mol
InChI Key: KDAFNJDJTFTNNI-UHFFFAOYSA-N
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Description

3-Methyl-2-[(trifluoromethyl)thio]-1H-indole is a chemical compound that belongs to the indole family, characterized by the presence of a trifluoromethylthio group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(trifluoromethyl)thio]-1H-indole can be achieved through a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . The presence of bismuth (III) chloride is crucial for the success of this transformation, as it activates the trifluoromethanesulfanylamide during the reaction .

Industrial Production Methods

While specific industrial production methods for 3-Methyl-2-[(trifluoromethyl)thio]-1H-indole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(trifluoromethyl)thio]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Halogenated and nitro-substituted indoles.

Scientific Research Applications

3-Methyl-2-[(trifluoromethyl)thio]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(trifluoromethyl)thio]-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole core can bind to multiple receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[(trifluoromethyl)thio]-1H-indole is unique due to the presence of both a methyl group and a trifluoromethylthio group on the indole core. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H8F3NS

Molecular Weight

231.24 g/mol

IUPAC Name

3-methyl-2-(trifluoromethylsulfanyl)-1H-indole

InChI

InChI=1S/C10H8F3NS/c1-6-7-4-2-3-5-8(7)14-9(6)15-10(11,12)13/h2-5,14H,1H3

InChI Key

KDAFNJDJTFTNNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)SC(F)(F)F

Origin of Product

United States

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